4-(3-Cyanobenzoyl)isoquinoline 4-(3-Cyanobenzoyl)isoquinoline
Brand Name: Vulcanchem
CAS No.: 1187166-36-4
VCID: VC2819630
InChI: InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H
SMILES: C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C17H10N2O
Molecular Weight: 258.27 g/mol

4-(3-Cyanobenzoyl)isoquinoline

CAS No.: 1187166-36-4

Cat. No.: VC2819630

Molecular Formula: C17H10N2O

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Cyanobenzoyl)isoquinoline - 1187166-36-4

Specification

CAS No. 1187166-36-4
Molecular Formula C17H10N2O
Molecular Weight 258.27 g/mol
IUPAC Name 3-(isoquinoline-4-carbonyl)benzonitrile
Standard InChI InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H
Standard InChI Key QQTDKPKPKDTUJM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N

Introduction

Chemical Properties and Structure

PropertyValueReference
Chemical Name4-(3-Cyanobenzoyl)isoquinoline
CAS Number1187166-36-4
Molecular FormulaC17H10N2O
Molecular Weight258.27 g/mol
Standard PurityNLT 97%
Functional GroupsIsoquinoline, carbonyl, cyano

Structural Features and Reactivity

The structural composition of 4-(3-Cyanobenzoyl)isoquinoline endows it with specific chemical and physical properties that influence its behavior in biological systems and chemical reactions. The isoquinoline core provides a rigid, planar aromatic system with a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions. The carbonyl group serves as a hydrogen bond acceptor and represents a reactive site for nucleophilic additions.

The cyano group on the benzoyl moiety is particularly significant as it:

  • Acts as a strong electron-withdrawing group, affecting the electronic distribution across the molecule

  • Provides an additional site for hydrogen bonding interactions

  • Can be transformed into other functional groups (amides, amines, carboxylic acids) through appropriate chemical reactions

  • May enhance binding affinity to specific biological targets through polar interactions

These structural features collectively contribute to the compound's potential utility in medicinal chemistry and synthetic applications.

Synthesis Methods for 4-(3-Cyanobenzoyl)isoquinoline

Functionalization Strategies for Position 4

For the specific functionalization of the isoquinoline at position 4, several modern synthetic approaches could be considered:

  • Direct C-H functionalization methods using transition metal catalysts (Pd, Rh, Ir) to selectively activate the C-4 position

  • Halogenation at C-4 followed by cross-coupling reactions (Suzuki, Negishi, or Sonogashira) to introduce the benzoyl moiety

  • Directed metalation using appropriate directing groups, followed by electrophilic trapping

Research on related compounds suggests that [3+2] cycloaddition reactions might also be adaptable for the synthesis of functionalized isoquinolines . These cycloaddition approaches have been successfully employed for the synthesis of pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives .

Synthetic ApproachKey StepsAdvantagesChallenges
Traditional followed by Functionalization1. Isoquinoline core synthesis
2. C-4 functionalization
3. Introduction of 3-cyanobenzoyl
Well-established methodsMultiple steps, selectivity issues
Direct C-H AcylationPalladium or rhodium-catalyzed acylation at C-4More direct approachCatalyst requirements, regioselectivity
Cycloaddition StrategyAdaptation of [3+2] cycloaddition methodsPotential for stereocontrolComplex starting materials

Current Research Status and Future Directions

Current Research Status

The commercial availability of 4-(3-Cyanobenzoyl)isoquinoline with high purity standards indicates ongoing interest in this compound . Current research on related isoquinoline derivatives focuses on:

  • Development of efficient synthetic methods for functionalized isoquinolines

  • Investigation of biological activities, particularly as enzyme inhibitors

  • Structure-activity relationship studies to optimize pharmacological properties

Research on triazolo[3,4-a]isoquinoline derivatives has demonstrated promising results in terms of EGFR inhibition, with some compounds showing greater potency than established chemotherapeutic drugs . These findings suggest potential directions for research on 4-(3-Cyanobenzoyl)isoquinoline.

Future Research Perspectives

Several promising avenues for future research on 4-(3-Cyanobenzoyl)isoquinoline include:

  • Comprehensive biological screening to identify potential therapeutic applications

  • Development of more efficient synthetic routes, particularly focusing on regioselective functionalization

  • Creation of derivative libraries to establish structure-activity relationships

  • Investigation of physical properties and potential applications in materials science

  • Computational studies to predict binding modes with biological targets

Table 3: Proposed Research Directions for 4-(3-Cyanobenzoyl)isoquinoline

Research AreaSpecific InvestigationsPotential Impact
Biological ActivityScreening against cancer cell lines, microbial pathogens, and enzyme targetsDiscovery of novel therapeutic leads
Synthetic MethodologyDevelopment of efficient, scalable synthesis routesImproved accessibility for research and development
Structure ModificationCreation of analog libraries with variations in substitution patternEnhanced understanding of structure-activity relationships
Materials ScienceExploration of photophysical properties and coordination behaviorNew applications in sensing or catalysis

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